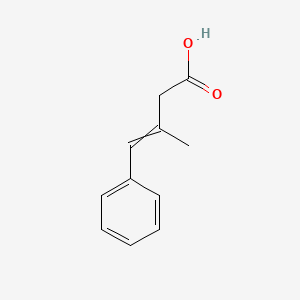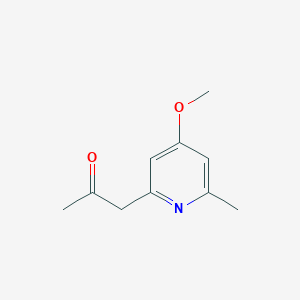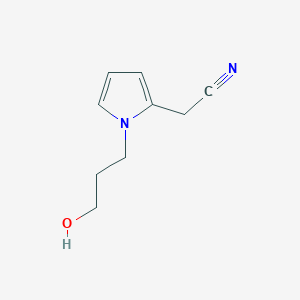
Ethyl 3-(3,5-Dichloro-4-pyridyl)-5-methylisoxazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(3,5-Dichloro-4-pyridyl)-5-methylisoxazole-4-carboxylate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridyl group substituted with two chlorine atoms at positions 3 and 5, an isoxazole ring, and an ethyl ester group. Its distinct structure makes it a subject of interest in organic chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3,5-Dichloro-4-pyridyl)-5-methylisoxazole-4-carboxylate typically involves the reaction of 3,5-dichloro-4-pyridinecarboxylic acid with appropriate reagents to introduce the isoxazole ring and the ethyl ester group. One common method includes the use of a cyclization reaction where the pyridine derivative is treated with a suitable nitrile oxide precursor under controlled conditions to form the isoxazole ring. The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to isolate the desired product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Ethyl 3-(3,5-Dichloro-4-pyridyl)-5-methylisoxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.
Substitution: The chlorine atoms on the pyridyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridyl derivatives.
科学的研究の応用
Ethyl 3-(3,5-Dichloro-4-pyridyl)-5-methylisoxazole-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
作用機序
The mechanism of action of Ethyl 3-(3,5-Dichloro-4-pyridyl)-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of specific enzymes involved in metabolic pathways, leading to therapeutic effects. The presence of the pyridyl and isoxazole rings contributes to its binding affinity and specificity .
類似化合物との比較
Ethyl 3-(3,5-Dichloro-4-pyridyl)-5-methylisoxazole-4-carboxylate can be compared with other similar compounds, such as:
3,5-Dichloro-4-pyridyl derivatives: These compounds share the pyridyl core but differ in the substituents on the isoxazole ring.
Isoxazole derivatives: Compounds with variations in the substituents on the isoxazole ring, affecting their chemical and biological properties.
Ethyl esters of pyridyl carboxylates: These compounds have similar ester groups but differ in the substitution pattern on the pyridyl ring.
特性
分子式 |
C12H10Cl2N2O3 |
|---|---|
分子量 |
301.12 g/mol |
IUPAC名 |
ethyl 3-(3,5-dichloropyridin-4-yl)-5-methyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C12H10Cl2N2O3/c1-3-18-12(17)9-6(2)19-16-11(9)10-7(13)4-15-5-8(10)14/h4-5H,3H2,1-2H3 |
InChIキー |
HXCRLJNSMBXFIL-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(ON=C1C2=C(C=NC=C2Cl)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



silane](/img/structure/B8496525.png)
![1-Azatricyclo[3.3.1.1,3,7]decan-4-amine hydrochloride](/img/structure/B8496530.png)
![4-(Piperazin-1-yl)-2,3-dihydrofuro[3,2-c]pyridine](/img/structure/B8496534.png)

![(2S,4S)-2-(tert-Butoxycarbonylamino)-4-[3-(3-methoxypropoxy)-4-methoxybenzyl]-5-methyl-1-hexanol](/img/structure/B8496542.png)

![5-chloro-1H-pyrrolo[2,3-f]quinoline](/img/structure/B8496548.png)






